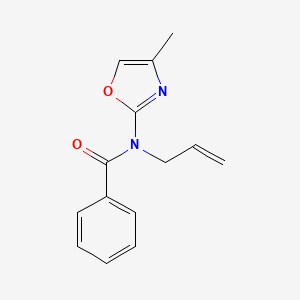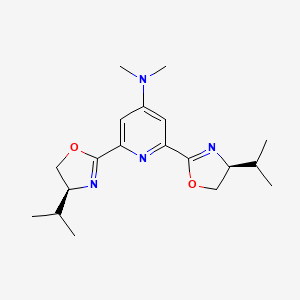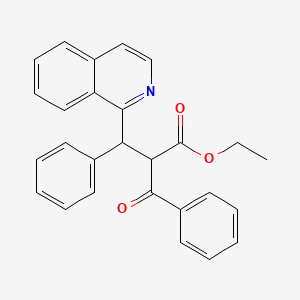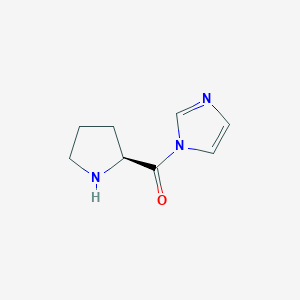
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is a compound that features both an imidazole and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine and imidazole rings followed by their subsequent coupling. One common method involves the use of starting materials such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 1H-imidazole. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the rings .
Applications De Recherche Scientifique
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring can interact with various proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its biological activity.
Imidazo[1,2-a]pyridine: A compound with an imidazole ring, used in pharmaceutical applications.
Uniqueness
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is unique due to the combination of both imidazole and pyrrolidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
imidazol-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C8H11N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h4-7,10H,1-3H2/t7-/m0/s1 |
Clé InChI |
FOHFZPREFIPMBM-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2C=CN=C2 |
SMILES canonique |
C1CC(NC1)C(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



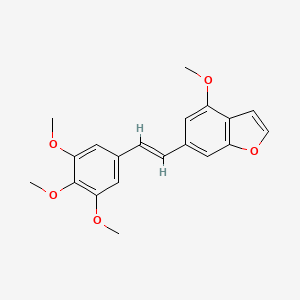


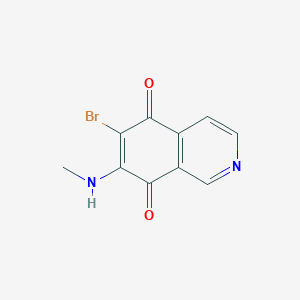
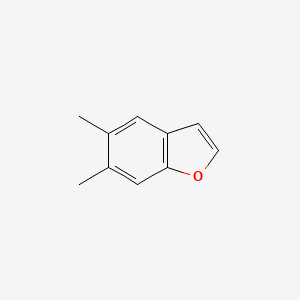
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
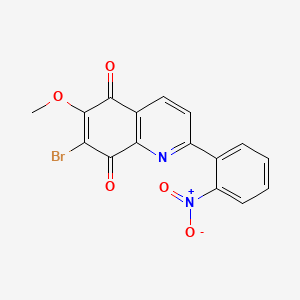
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
